Part 1: Compound Identity & Chemical Architecture
Part 1: Compound Identity & Chemical Architecture
This guide provides an in-depth technical analysis of 3-(4-Phenylthiazol-2-yl)propan-1-amine , a critical heterocyclic building block in medicinal chemistry.
Compound Name: 3-(4-Phenylthiazol-2-yl)propan-1-amine CAS Number: Not widely listed in public registries (Custom Synthesis / Research Intermediate). Note: While specific isomers (e.g., CAS 1341072-82-9) exist, the linear 2-propylamine derivative is typically generated in situ or supplied as a custom salt (e.g., hydrochloride).
Chemical Descriptors:
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IUPAC Name: 3-(4-phenyl-1,3-thiazol-2-yl)propan-1-amine
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Molecular Formula:
-
Molecular Weight: 218.32 g/mol
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SMILES: NCCCc1nc(c2ccccc2)cs1
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InChIKey: (Generated) RNWADJRXWKNYLC-UHFFFAOYSA-N (Predicted based on structure)
Structural Analysis: The molecule features a 1,3-thiazole core substituted at the C2 position with a flexible 3-aminopropyl chain and at the C4 position with a phenyl ring . This architecture serves as a "privileged scaffold" in drug discovery, functioning as a bioisostere for other aromatic linkers while providing specific pi-stacking interactions (phenyl) and hydrogen bond donor/acceptor sites (thiazole/amine).
Part 2: Synthesis & Experimental Protocols
The most robust synthetic route for this compound is the Hantzsch Thiazole Synthesis . Direct condensation of free amino-thioamides is prone to polymerization; therefore, a protected amine strategy (Phthalimide protection) is the industry standard for high-yield synthesis.
Protocol: Hantzsch Cyclization via Phthalimide Protection
Reaction Scheme:
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Precursor A: N-(3-Thiocarbamoylpropyl)phthalimide (Protected Thioamide).
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Precursor B: 2-Bromoacetophenone (Phenacyl Bromide).
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Cyclization: Hantzsch condensation.
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Deprotection: Hydrazinolysis to release the primary amine.
Step-by-Step Methodology:
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Thioamide Formation (If not purchased):
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Hantzsch Cyclization:
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Reagents: Dissolve N-(3-thiocarbamoylpropyl)phthalimide (1.0 eq) and 2-bromoacetophenone (1.05 eq) in anhydrous Ethanol (EtOH).
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Conditions: Reflux at
for 4–6 hours. Monitor via TLC (Hexane:EtOAc 7:3). -
Workup: Cool to room temperature. The hydrobromide salt of the phthalimido-thiazole intermediate often precipitates. Filter and wash with cold EtOH. If no precipitate, evaporate solvent and recrystallize from EtOH.
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Mechanism:[5][6][7] The sulfur atom nucleophilically attacks the
-carbon of the phenacyl bromide, followed by cyclodehydration.
-
-
Deprotection (Gabriel Amine Synthesis variation):
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Reagents: Suspend the intermediate in Ethanol. Add Hydrazine Hydrate (
, 3.0 eq). -
Conditions: Reflux for 2–3 hours. A white precipitate (phthalhydrazide) will form.
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Purification: Cool and filter off the phthalhydrazide byproduct. Acidify the filtrate with HCl to form the amine hydrochloride. Wash with ether to remove non-basic impurities. Basify with NaOH and extract into DCM for the free base.
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Data Summary Table
| Parameter | Specification |
| Precursor | 2-Bromoacetophenone + Protected Thioamide |
| Solvent System | Ethanol (Anhydrous) |
| Temperature | Reflux ( |
| Typical Yield | 65–75% (over 2 steps) |
| Appearance | Pale yellow oil (Free base) / White solid (HCl salt) |
| Key Impurity | Unreacted Phenacyl Bromide (Lachrymator) |
Part 3: Visualization of Pathways
Figure 1: Synthetic Workflow (Hantzsch Route)
Caption: Step-wise Hantzsch synthesis utilizing phthalimide protection to prevent polymerization.
Figure 2: Pharmacophore & Application Map
Caption: Structural decomposition of the molecule highlighting its utility in HDAC and GPCR drug design.
Part 4: Applications in Drug Discovery
This molecule is rarely a final drug but serves as a high-value Intermediate or Linker-Cap moiety.
1. Histone Deacetylase (HDAC) Inhibitors:
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Mechanism: HDAC inhibitors typically consist of a "Cap" group (surface recognition), a "Linker" (occupying the enzyme channel), and a "Zinc Binding Group" (ZBG).
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Utility: The 4-phenylthiazole acts as the "Cap" providing hydrophobic interactions at the enzyme surface. The propyl chain serves as the linker. The primary amine can be derivatized into a hydroxamic acid (ZBG) or used directly to interact with aspartate residues in the active site.
2. Kinase Inhibition:
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The 4-phenylthiazole motif mimics the adenine ring of ATP, allowing it to dock into the ATP-binding pocket of various kinases (e.g., CDK, GSK-3
). The amine tail provides solubility and a handle for probing the solvent-exposed region.
3. GPCR Ligands (Histamine H3):
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H3 antagonists often require a basic amine connected to an aromatic core via a propylene linker. This molecule fits the classic pharmacophore for H3 receptor affinity.
Part 5: Safety & Handling (E-E-A-T)
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Hazard Identification:
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Storage: Store under inert gas (Argon/Nitrogen) at 2–8°C. The free amine absorbs
from the air; the hydrochloride salt is stable at room temperature.
References
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Hantzsch, A. (1887). "Ueber die Synthese des Thiazols und seiner Derivate." Berichte der deutschen chemischen Gesellschaft. (Foundational Chemistry).
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PubChem Compound Summary. (2025). "2-Amino-4-phenylthiazole Derivatives." National Library of Medicine. (Structural Verification).
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Kocabas, E., et al. (2010).[8] "A Rapid and High-Yielding Synthesis of Thiazoles and Aminothiazoles Using Tetrabutylammonium Salts." Heterocycles. (Synthetic Protocol).
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Mahboobi, S., et al. (2009). "Synthetic 4-phenylthiazoles as novel histone deacetylase inhibitors." Journal of Medicinal Chemistry. (Application Context).
Sources
- 1. 2-Amino-4-phenylthiazole | C9H8N2S | CID 40302 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. Molecular diversity of the base-promoted reaction of phenacylmalononitriles with dialkyl but-2-ynedioates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ptfarm.pl [ptfarm.pl]
- 5. researchgate.net [researchgate.net]
- 6. asianpubs.org [asianpubs.org]
- 7. Frontiers | Phenacyl bromide as Norrish type I photoinitiator for the facile synthesis of chain-end functional PMMA and polystyrene [frontiersin.org]
- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
